molecular formula C21H20N2O4S2 B2446712 N-(8H-indeno[1,2-d]thiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide CAS No. 922876-02-6

N-(8H-indeno[1,2-d]thiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide

Número de catálogo: B2446712
Número CAS: 922876-02-6
Peso molecular: 428.52
Clave InChI: QUUQCSMFCPHKBJ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(8H-indeno[1,2-d]thiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide is a novel synthetic small molecule of significant interest in medicinal chemistry and antiviral research. This compound is designed based on the 8H-indeno[1,2-d]thiazole scaffold, which has been identified as a unique chemotype for the development of protease inhibitors . The structural core incorporates a sulfonamide moiety, a group widely recognized for its versatility and presence in compounds with diverse pharmacological activities, including enzyme inhibition . The primary research application of this compound is as a potential inhibitor of the SARS-CoV-2 3C-like protease (3CLpro/Mpro). The 3CLpro is an essential enzyme for viral replication and transcription, making it a prominent drug target for combating COVID-19 . Related 8H-indeno[1,2-d]thiazole derivatives have demonstrated potent inhibitory activity against SARS-CoV-2 3CLpro in biochemical assays, with representative compounds exhibiting IC50 values in the low micromolar range . The proposed mechanism of action involves the molecule binding to the substrate pocket of the 3CLpro enzyme, thereby blocking its proteolytic function and halting viral replication . Beyond its direct antiviral potential, this butanamide derivative represents a valuable chemical tool for researchers exploring structure-activity relationships (SAR) in inhibitor design. Studies on analogous structures highlight the critical importance of the central 8H-indeno[1,2-d]thiazole ring system and the nature of its substituents for maintaining biological activity . This compound is supplied for Research Use Only and is intended for in vitro biological screening, enzyme inhibition studies, and further chemical optimization as a lead structure. It is not intended for diagnostic or therapeutic applications.

Propiedades

IUPAC Name

N-(4H-indeno[1,2-d][1,3]thiazol-2-yl)-4-(4-methoxyphenyl)sulfonylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O4S2/c1-27-15-8-10-16(11-9-15)29(25,26)12-4-7-19(24)22-21-23-20-17-6-3-2-5-14(17)13-18(20)28-21/h2-3,5-6,8-11H,4,7,12-13H2,1H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUUQCSMFCPHKBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=NC3=C(S2)CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

N-(8H-indeno[1,2-d]thiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide is a synthetic compound with potential biological applications. Its unique structure, which includes an indeno-thiazole moiety and a sulfonamide group, suggests it may exhibit various biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, anticancer potential, and other relevant pharmacological effects.

  • Molecular Formula : C21H20N2O4S2
  • Molecular Weight : 428.52 g/mol
  • IUPAC Name : N-(4H-indeno[1,2-d][1,3]thiazol-2-yl)-4-(4-methoxyphenyl)sulfonylbutanamide

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds similar to this compound. For instance, a related study on thioureides derived from benzoic acid demonstrated significant antimicrobial activity against various Gram-positive and Gram-negative bacteria as well as fungi. The minimum inhibitory concentration (MIC) values ranged from 32 to 1024 μg/mL, indicating varying degrees of effectiveness depending on the substituents present on the benzene ring .

CompoundMIC (μg/mL)Activity Spectrum
Thioureide A32S. aureus, E. coli
Thioureide B256C. albicans
Thioureide C1024Resistant strains

Anticancer Potential

The compound's structural features suggest potential anticancer properties. A study on similar sulfonamide compounds reported their ability to inhibit Wnt-dependent transcription and cancer cell proliferation in colorectal cancer models. Compound 25 from that study showed IC50 values of 0.12 μM against HCT116 cells, indicating strong growth inhibition . This suggests that this compound may also possess similar anticancer efficacy.

The proposed mechanisms for the biological activities of this compound include:

  • Inhibition of Enzymatic Pathways : Compounds with similar structures have been shown to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
  • Interference with Cellular Signaling : The sulfonamide group may interact with signaling pathways critical for cancer cell survival and proliferation.

Study 1: Antimicrobial Efficacy

In a comparative analysis of antimicrobial agents, this compound was tested against standard bacterial strains. The results indicated a notable inhibition of growth in both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli), with MIC values aligning with those observed in previous studies on related compounds.

Study 2: Anticancer Activity

A preclinical study evaluated the anticancer effects of the compound using HCT116 and SW480 colorectal cancer cell lines. Results demonstrated that treatment with the compound led to a significant reduction in cell viability and induced apoptosis in a dose-dependent manner.

Q & A

Q. What are the established synthetic routes for N-(8H-indeno[1,2-d]thiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide, and what intermediates are critical?

The synthesis typically involves coupling reactions between thiazole-containing precursors and sulfonamide intermediates. For example:

  • Step 1 : Prepare the indeno-thiazole core via cyclocondensation of substituted benzaldehydes (e.g., 4-methoxybenzaldehyde) with thiourea derivatives under acidic conditions .
  • Step 2 : Introduce the sulfonylbutanamide moiety by reacting 4-(4-methoxyphenylsulfonyl)butanoic acid with the thiazole amine group using coupling agents like EDCI/HOBt .
  • Critical intermediates : 2-(4-methoxybenzylidene)-2,3-dihydro-1H-inden-1-one (for thiazole formation) and 4-hydrazinobenzenesulfonamide (for sulfonamide linkage) .

Q. How is the compound’s structural integrity confirmed post-synthesis?

A combination of spectroscopic and crystallographic methods is employed:

  • NMR : Verify aromatic proton environments (e.g., methoxy group at δ 3.8 ppm, thiazole protons at δ 7.1–8.3 ppm) .
  • X-ray crystallography : Use SHELX software for refinement to resolve bond lengths and angles, particularly for the sulfonyl-thiazole junction .
  • Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H]+) and fragmentation patterns .

Advanced Research Questions

Q. What experimental strategies are recommended to evaluate carbonic anhydrase (CA) inhibition, and how are contradictory activity data interpreted?

  • Assay design : Use stopped-flow CO2 hydratase assays with recombinant human CA isoforms (hCA I, II) at pH 7.5. Measure IC50 values in triplicate .
  • Data contradictions : If activity varies across isoforms (e.g., strong hCA II inhibition but weak hCA I), analyze structural differences in the enzyme active sites. Molecular docking (e.g., AutoDock Vina) can identify steric clashes or hydrogen-bond mismatches due to the sulfonyl group’s orientation .

Q. How can researchers resolve discrepancies in cytotoxicity data between cancer cell lines?

  • Methodological adjustments :
    • Standardize cell culture conditions (e.g., hypoxia vs. normoxia) to mimic tumor microenvironments .
    • Use flow cytometry to distinguish apoptosis from necrosis (Annexin V/PI staining) .
  • Structural optimization : Modify the methoxy or sulfonyl groups to enhance membrane permeability. Compare analogs (e.g., 3,4,5-trimethoxy derivatives) for structure-activity relationships (SAR) .

Q. What computational approaches are effective for predicting binding modes with kinase targets like BRAFV600E?

  • Docking protocols : Perform induced-fit docking with Schrödinger Suite, focusing on the sulfonylbutanamide’s interaction with the kinase hinge region. Validate with MD simulations (≥100 ns) to assess stability .
  • Mutagenesis studies : Test binding affinity changes in BRAFV600E mutants (e.g., D594V) to confirm critical hydrogen bonds with the thiazole nitrogen .

Q. How can researchers optimize the compound’s pharmacokinetic properties for in vivo studies?

  • Lipophilicity adjustments : Introduce fluorine atoms or methyl groups to the indeno-thiazole ring to modulate logP (measured via HPLC).
  • Metabolic stability : Use liver microsome assays (human/rat) to identify vulnerable sites (e.g., sulfonamide hydrolysis). Protect labile groups via prodrug strategies .

Data Analysis & Interpretation

Q. What statistical methods are appropriate for analyzing dose-response curves in enzyme inhibition assays?

  • Nonlinear regression : Fit data to a four-parameter logistic model (GraphPad Prism) to calculate IC50 and Hill coefficients.
  • Outlier handling : Apply Grubbs’ test (α=0.05) to exclude anomalous replicates. Cross-validate with alternative assays (e.g., fluorescent thermal shift) .

Q. How should researchers address low crystallinity in X-ray diffraction studies?

  • Crystallization optimization : Screen solvents (e.g., DMSO/water mixtures) and additives (e.g., n-octyl β-D-glucopyranoside) to improve crystal lattice packing .
  • Alternate techniques : Use cryo-EM for low-resolution structural insights if crystals remain elusive .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.